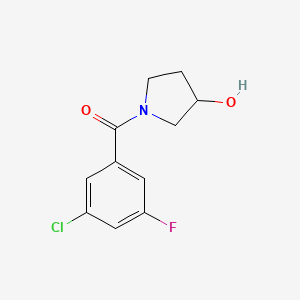

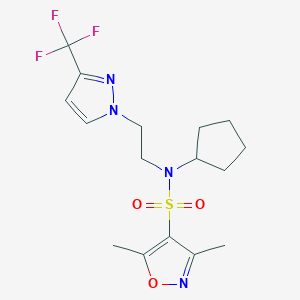

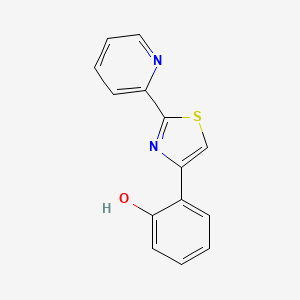

![molecular formula C20H23N5O2 B2781904 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899752-25-1](/img/structure/B2781904.png)

3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic compound known for its intricate structure and potential applications in various scientific fields, including medicinal chemistry and material sciences. The compound contains a pyrazolo[3,4-d]pyrimidinone core, a phenyl group, and a cyclohexyl group, making it a molecule of interest for researchers.

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting cell proliferation . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .

Pharmacokinetics

These properties help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also displays moderate activity against HepG-2 with an IC50 range of (48–90 nM) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves the following steps:

Formation of pyrazolo[3,4-d]pyrimidinone core: : This can be achieved by condensing appropriate hydrazine derivatives with 4-oxo-1-phenyl-1H-pyrazole-5-carbaldehyde.

Addition of cyclohexyl group: : The cyclohexyl group can be introduced via a Friedel-Crafts alkylation or similar reactions.

Propanamide linkage: : Coupling of the intermediate with 3-cyclohexylpropanoic acid or its derivatives under suitable conditions (e.g., amidation reaction) to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to optimize reaction conditions and ensure consistent product quality. Use of catalysts and optimizations in temperature and pressure conditions are common to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

Oxidation: : The compound may undergo oxidation at specific sites, potentially modifying the phenyl or cyclohexyl groups.

Reduction: : Selective reduction can be performed on the pyrazolo[3,4-d]pyrimidinone core.

Substitution: : The phenyl group allows for various electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.

Reduction: : Catalytic hydrogenation or use of sodium borohydride.

Substitution: : Halogenation agents like N-bromosuccinimide or chlorinating agents.

Major Products

The reactions lead to the formation of various derivatives, each differing slightly in molecular structure but potentially offering new properties for different applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound's unique structure makes it a subject of study in synthetic organic chemistry, aiding in the development of new synthetic methodologies.

Biology

In biological research, its ability to interact with certain proteins or enzymes could be investigated for therapeutic potential.

Medicine

Potentially, the compound might exhibit pharmacological activity, thus being a candidate for drug development research, particularly in targeting specific molecular pathways or diseases.

Industry

In material sciences, the compound can be explored for its properties in forming new materials or composites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-phenyl-3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)urea: : Shares the pyrazolo[3,4-d]pyrimidinone core.

Cyclohexylcarbonyl derivatives: : Similar in containing the cyclohexyl group.

Highlighting Uniqueness

The uniqueness of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide lies in its combined structural features, leading to a wide array of potential chemical reactions and applications in diverse fields.

Eigenschaften

IUPAC Name |

3-cyclohexyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h2,5-6,9-10,13-15H,1,3-4,7-8,11-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHUNWRHXKWNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)

![2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2781829.png)

![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)

![N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2781844.png)